2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a chloro group, as well as an octahydroindolizinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydroindolizinone moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the octahydroindolizinone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share some structural similarities with 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also contain the pyridine ring and can be compared in terms of their chemical properties and biological activities.
Uniqueness
What sets this compound apart is the combination of the octahydroindolizinone moiety with the pyridine ring and the specific functional groups attached. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-7-9(4-5-16-12)13(19)17-11-8-10-3-1-2-6-18(10)14(11)20/h4-5,7,10-11H,1-3,6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHPCRGNUBDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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